Aurein 2.1

Antimicrobial peptides Therapeutic index PEGylation

Aurein 2.1 is a 13‑amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the Australian bell frogs Litoria aurea and Litoria raniformis. As a cationic, amphipathic peptide, it adopts an α‑helical conformation in membrane‑mimetic environments and exerts broad‑spectrum antimicrobial activity against both Gram‑positive (e.g., S.

Molecular Formula C76H130N18O20
Molecular Weight 1616.0 g/mol
Cat. No. B12373626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein 2.1
Molecular FormulaC76H130N18O20
Molecular Weight1616.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CN
InChIInChI=1S/C76H130N18O20/c1-16-45(14)63(94-70(107)53(34-59(99)100)89-69(106)51(31-40(4)5)88-68(105)50(30-39(2)3)83-56(96)35-79)75(112)93-61(43(10)11)73(110)86-48(26-20-22-28-77)66(103)85-49(27-21-23-29-78)67(104)91-62(44(12)13)74(111)92-60(42(8)9)72(109)81-36-57(97)82-46(15)64(101)87-52(33-47-24-18-17-19-25-47)65(102)80-37-58(98)84-55(38-95)71(108)90-54(76(113)114)32-41(6)7/h17-19,24-25,39-46,48-55,60-63,95H,16,20-23,26-38,77-79H2,1-15H3,(H,80,102)(H,81,109)(H,82,97)(H,83,96)(H,84,98)(H,85,103)(H,86,110)(H,87,101)(H,88,105)(H,89,106)(H,90,108)(H,91,104)(H,92,111)(H,93,112)(H,94,107)(H,99,100)(H,113,114)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1
InChIKeySKNUTXWGJKHCEH-UJOXCNDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aurein 2.1: Antibiotic Peptide from Australian Bell Frogs for Antimicrobial & Anticancer Research


Aurein 2.1 is a 13‑amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the Australian bell frogs Litoria aurea and Litoria raniformis [1]. As a cationic, amphipathic peptide, it adopts an α‑helical conformation in membrane‑mimetic environments and exerts broad‑spectrum antimicrobial activity against both Gram‑positive (e.g., S. aureus) and Gram‑negative (e.g., E. coli) bacteria, as well as selective anticancer activity against melanoma cells [2]. Its relatively small size (MW ~1616 Da) and natural origin make it a compelling scaffold for antimicrobial and anticancer drug development .

Why Aurein 2.1 Cannot Be Simply Replaced by Other Aurein Peptides


Despite sharing a common origin and α‑helical membrane‑lytic mechanism, the aurein peptide family exhibits significant sequence‑dependent variation in antimicrobial potency, target spectrum, and hemolytic activity [1]. For instance, aurein 2.2 and 3.1 possess a C‑terminal amidation motif that aurein 2.1 lacks, which influences their bioactivity [2]. Moreover, the therapeutic window of native aureins is often narrow, with hemolysis occurring at concentrations only marginally higher than antimicrobial MICs [3]. Substituting aurein 2.1 with a close analog without accounting for these quantitative differences can lead to unexpected toxicity, reduced efficacy against specific pathogens, or loss of key anticancer properties. The evidence presented below quantifies the distinct performance profile of aurein 2.1, enabling informed selection for research and development.

Quantitative Differentiation of Aurein 2.1: Head‑to‑Head Comparisons with Analogs


PEGylation Dramatically Improves the Therapeutic Index of Aurein 2.1

C‑terminal PEGylation of aurein 2.1 reduces its hemolytic activity by >70% while maintaining substantial antibacterial potency, resulting in a 3‑ to 6‑fold improvement in the relative therapeutic index (RTI) [1]. This modification addresses a key limitation of native aurein 2.1—its narrow therapeutic window—and provides a clear pathway to developing safer antimicrobial agents.

Antimicrobial peptides Therapeutic index PEGylation

Aurein 2.1 Exhibits Preferential Activity Against Gram‑Positive Pathogens

Both native and PEGylated aurein 2.1 show potent, preferential activity against Gram‑positive bacteria [1]. While the PEGylated form displays a 1.5‑ to 3‑fold increase in MLC compared to the native peptide, its antibacterial spectrum remains distinctly skewed toward Gram‑positive targets, differentiating it from more broadly active AMPs like aurein 3.1.

Antimicrobial susceptibility Gram‑positive bacteria Minimum lethal concentration

Aurein 2.1 Demonstrates Selective Anticancer Activity Against Melanoma Cells

Aurein 2.1 exhibits selective cytotoxicity against B16‑F10 murine melanoma cells (IC50 ≈ 10 µM) with minimal toxicity toward normal fibroblasts . In contrast, other aurein peptides like aurein 1.2 and 3.1 show anticancer activity in the NCI panel with LC50 values in the 10‑100 µM range, but with less selectivity data available [1]. This selective profile makes aurein 2.1 a more attractive lead for melanoma‑targeted therapies.

Anticancer peptides Melanoma Cytotoxicity

Sequence and Structural Differences Underpin Aurein 2.1's Unique Activity Profile

Aurein 2.1 (GLLDIVKKVVGAFGSL‑NH2) is a 13‑amino acid peptide that lacks the C‑terminal amidation motif present in the most active aureins, such as aurein 2.2 and 3.1 [1]. This sequence difference correlates with distinct membrane‑interaction properties: PEGylation of aurein 2.1 reduces α‑helicity by ~15% and membrane penetration (Δπ) by >3.0 mN m⁻¹, yet it retains potent Gram‑positive activity [2]. This suggests that aurein 2.1's activity is more dependent on its primary sequence than on a strictly conserved α‑helical conformation, a subtlety not shared by all aureins.

Peptide structure Sequence‑activity relationship α‑Helical peptides

Optimal Research and Industrial Applications for Aurein 2.1


Development of PEGylated Aurein 2.1 as a Safer Antimicrobial Therapeutic

Given the 3‑ to 6‑fold improvement in relative therapeutic index achieved by C‑terminal PEGylation [1], aurein 2.1 is a prime candidate for development of PEGylated antimicrobial agents targeting Gram‑positive infections, including those caused by multidrug‑resistant S. aureus [2]. Researchers can use PEGylated aurein 2.1 as a benchmark to evaluate the efficacy and safety of novel peptide‑based antimicrobials.

Targeted Anticancer Therapy for Melanoma

With an IC50 of approximately 10 µM against B16‑F10 melanoma cells and low toxicity toward normal fibroblasts , aurein 2.1 is well‑suited for further investigation as a selective anticancer peptide. It can serve as a lead compound for the design of melanoma‑targeted therapeutics and as a tool to dissect the mechanisms of cancer‑cell‑specific membrane disruption.

Structure‑Activity Relationship Studies of α‑Helical AMPs

Aurein 2.1's unique sequence (lacking C‑terminal amidation) and its tolerance to PEGylation‑induced reductions in α‑helicity and membrane penetration [3][4] make it an excellent model system for studying the interplay between peptide sequence, secondary structure, and antimicrobial activity. Researchers can employ aurein 2.1 and its PEGylated variant to probe the minimal structural requirements for membrane‑lytic activity in α‑helical AMPs.

Benchmarking Novel AMPs Against Aurein 2.1

Given its well‑characterized hemolytic activity (~10% for native, <3% for PEGylated) [5] and preferential activity against Gram‑positive bacteria [6], aurein 2.1 provides a useful baseline for evaluating the potency and selectivity of newly designed or discovered antimicrobial peptides. Direct comparison of MIC, MLC, and hemolytic data against this standard can accelerate the identification of promising AMP candidates.

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